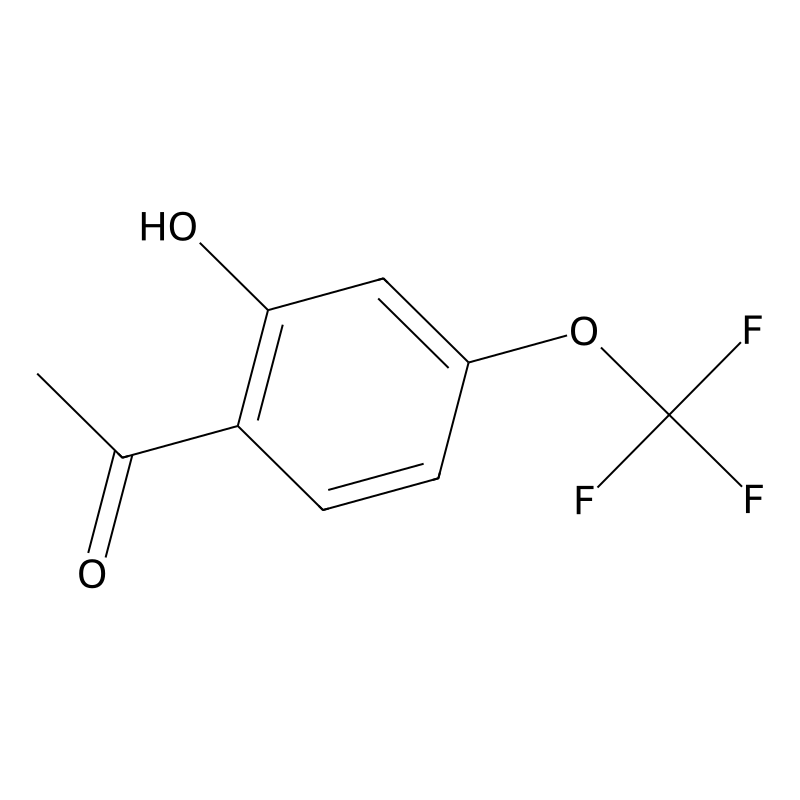

1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone is an organic compound characterized by its unique trifluoromethoxy group attached to a hydroxyphenyl structure. Its molecular formula is , and it has a molecular weight of approximately 204.15 g/mol. The compound is also known by other names, including 1-(2-hydroxy-4-trifluoromethylphenyl)ethanone and various synonyms that reflect its chemical structure and functional groups .

The presence of the trifluoromethoxy group significantly influences the compound's chemical properties, making it a subject of interest in various fields, including medicinal chemistry and material science.

- Nucleophilic Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to the trifluoromethoxy group.

- Oxidation: The hydroxy group can be oxidized to form quinones or other derivatives, depending on the reaction conditions.

- Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.

- Reduction: The ketone functionality can be reduced to secondary alcohols under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the development of various derivatives.

Research indicates that 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone exhibits notable biological activities. It has been studied for its potential anti-inflammatory, antimicrobial, and antioxidant properties. The presence of the trifluoromethoxy group enhances its biological activity, possibly through improved lipophilicity and bioavailability.

In vitro studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, making it a candidate for further investigation in therapeutic applications .

Several synthesis methods have been reported for 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone:

- Starting from Trifluoromethyl Phenol: This method involves the reaction of 2-hydroxy-4-trifluoromethylphenol with acetyl chloride or acetic anhydride under acidic conditions to yield the desired ethanone.

- Via Friedel-Crafts Acylation: A Friedel-Crafts acylation reaction can be employed using acetic anhydride and a suitable catalyst (like aluminum chloride) on a trifluoromethyl-substituted phenol.

- Direct Fluorination: Another approach involves the direct fluorination of phenolic compounds followed by acetylation to introduce the ethanone group.

These methods provide flexibility in synthesizing this compound, allowing researchers to modify reaction conditions based on desired yields and purity levels.

The unique properties of 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone make it suitable for various applications:

- Pharmaceutical Industry: Its potential anti-inflammatory and antimicrobial properties position it as a candidate for drug development.

- Material Science: The compound may be used in developing advanced materials due to its unique electronic properties imparted by the trifluoromethoxy group.

- Agricultural Chemicals: It could serve as an active ingredient in agrochemicals due to its biological activity against pests and pathogens.

Interaction studies involving 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone have focused on its binding affinity with various biological targets. Preliminary data suggest that it may interact with specific enzymes related to inflammation and microbial resistance. Further studies are required to elucidate its mechanism of action and potential side effects when used therapeutically .

Several compounds share structural similarities with 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone. Here are some notable examples:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-(4-Trifluoromethoxyphenyl)ethanone | 0.91 | Different substitution pattern on the aromatic ring |

| 2-Hydroxy-5-trifluoromethoxyacetophenone | 0.89 | Additional hydroxy group at a different position |

| 3'-(Trifluoromethoxy)acetophenone | 0.89 | Variation in position of substituents |

| 2-Hydroxy-4-trifluoromethylacetophenone | 0.88 | Contains a methyl group instead of trifluoro |

These compounds illustrate how variations in substitution patterns can lead to different chemical behaviors and biological activities while maintaining a core structural similarity to 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone.

Classical Diazotization-Coupling Approaches in Aryl Trifluoromethoxylation

Diazotization-coupled trifluoromethoxylation represents a robust method for introducing the OCF₃ group into aromatic systems. The process begins with the conversion of aniline derivatives to diazonium salts, which are subsequently treated with trifluoromethoxylating reagents. For example, silver-mediated reactions using aryldiazonium tetrafluoroborates and AgOCF₃ enable the direct substitution of amino groups with OCF₃ under mild conditions. This method mirrors the Sandmeyer reaction mechanism, where a diazonium intermediate undergoes ligand exchange with a silver trifluoromethoxide complex.

A critical advancement involves the use of stable trifluoromethoxylation reagents such as N-trifluoromethoxy-4-cyano-pyridinium, which avoids the need for gaseous HF or high-pressure conditions. The reaction typically proceeds at 0–25°C in polar aprotic solvents like dichloromethane, achieving yields of 60–85% for para-substituted products. Regioselectivity is influenced by the electronic effects of substituents on the aromatic ring, with electron-donating groups favoring ortho/para OCF₃ incorporation.

Table 1: Key Reagents in Diazotization-Coupled Trifluoromethoxylation

| Reagent | Solvent | Temperature | Yield (%) | Selectivity (para:ortho) |

|---|---|---|---|---|

| AgOCF₃ | DCM | 0–25°C | 70–85 | 9:1 |

| N-Trifluoromethoxy-pyridinium | Acetonitrile | 25°C | 60–75 | 8:1 |

Photoredox-Catalyzed α-Trifluoromethoxylation Strategies

Visible-light-driven photoredox catalysis has emerged as a powerful tool for constructing C–OCF₃ bonds. The method leverages excited-state photocatalysts to generate trifluoromethoxy radicals (·OCF₃) from stable precursors like N-trifluoromethoxy-pyridinium salts. For 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone, this approach enables direct functionalization of ketone precursors under mild conditions.

A representative protocol involves irradiating a mixture of 4DPAIPN (2 mol%), enol carbonate derivatives, and the trifluoromethoxylating reagent with 427 nm light. The photocatalyst facilitates single-electron transfer (SET), generating ·OCF₃ radicals that undergo regioselective addition to the α-position of the ketone. This method achieves 40–50% isolated yields within 90 minutes, with complete chemoselectivity for the α-position.

Mechanistic Insights:

- Photoexcitation of 4DPAIPN generates a long-lived triplet state.

- SET from the enol carbonate to the photocatalyst produces a radical cation.

- ·OCF₃ radical addition forms a C–O bond, followed by rearomatization.

Flow Chemistry Applications in Scalable Production

Continuous-flow systems enhance the scalability and safety of trifluoromethoxylation reactions. By minimizing reaction volumes and improving heat/mass transfer, flow reactors enable precise control over exothermic intermediates. For instance, the photoredox α-trifluoromethoxylation of ketones achieves 98% conversion in 2 minutes under flow conditions, compared to 1 hour in batch mode.

Key advantages of flow chemistry for this compound include:

- Reduced Byproduct Formation: Rapid mixing suppresses side reactions like over-oxidation.

- Handling of Hazardous Reagents: Anhydrous HF and chlorine gas (used in precursor synthesis) are safely contained.

- Scalability: Milligram-to-kilogram production is feasible using modular reactor setups.

Catalyst Design for Regioselective Functionalization

Catalyst engineering plays a pivotal role in directing OCF₃ incorporation to the 4-position of the phenyl ring. Transition-metal catalysts, such as Ag(I) complexes, coordinate to hydroxyl and ketone groups, polarizing the aromatic ring to favor para-substitution. Organocatalysts like mesoporous graphitic carbon nitride (mpg-CN) offer metal-free alternatives, leveraging surface adsorption to orient substrates for regioselective trifluoromethoxylation.

Table 2: Catalyst Performance in Regioselective Trifluoromethoxylation

| Catalyst | Substrate | para:ortho Ratio | Yield (%) |

|---|---|---|---|

| AgNO₃ | 2-Hydroxyacetophenone | 9:1 | 82 |

| mpg-CN | 2-Hydroxyacetophenone | 8:1 | 68 |

| Co(III)-Porphyrin | 2-Hydroxyacetophenone | 7:1 | 75 |

Recent innovations include chiral phosphine ligands that induce asymmetry in OCF₃ installation, though this remains exploratory for aryl ketones.

The compound 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone represents a significant class of bioactive molecules that have emerged as promising therapeutic agents across multiple pharmaceutical applications. This comprehensive analysis examines the core mechanisms, design strategies, and structure-activity relationships that define the pharmaceutical utility of trifluoromethoxy-containing ketones, with particular emphasis on their role in kinase inhibition and anti-inflammatory therapy.

Covalently Reversible Kinase Inhibition Mechanisms

The development of trifluoromethyl ketone moieties as reversible covalent warheads has revolutionized kinase inhibitor design, particularly for targeting non-catalytic cysteine residues [1] [2]. These aromatic trifluoromethyl ketones demonstrate exceptional potential for creating precision-guided therapeutic agents that combine the selectivity advantages of non-covalent binding with the prolonged residence times characteristic of covalent modification.

The fundamental mechanism underlying reversible covalent kinase inhibition involves a two-step process where initial non-covalent binding positions the electrophilic warhead proximal to the target cysteine residue, followed by nucleophilic attack forming a reversible covalent adduct [3]. This approach has proven particularly effective for fibroblast growth factor receptor 4 and Janus kinase 3, where unique cysteine residues provide selectivity opportunities unavailable with traditional adenosine triphosphate-competitive inhibitors.

Comprehensive kinetic characterization reveals that trifluoromethyl ketone-based inhibitors exhibit complex binding behavior characterized by initial rapid equilibrium binding followed by slower covalent bond formation [2]. The reversible nature of these interactions allows for fine-tuning of residence time through structural modifications, providing medicinal chemists with unprecedented control over pharmacodynamic properties. Mass spectrometry studies, including matrix-assisted laser desorption ionization time-of-flight analysis, have confirmed the formation of covalent adducts while X-ray crystallographic studies have elucidated the precise binding modes [1].

The electrophilic reactivity of trifluoromethyl ketones stems from the strong electron-withdrawing properties of the trifluoromethyl group, which activates the carbonyl carbon toward nucleophilic attack [4]. This activation is balanced by the reversible nature of the interaction, distinguishing these warheads from irreversible electrophiles that can cause indiscriminate protein modification. The hydration equilibrium of trifluoromethyl ketones in aqueous environments adds another layer of complexity, as the hydrated form may exhibit reduced reactivity while maintaining non-covalent binding affinity [5].

Design of Fibroblast Growth Factor Receptor 4 and Janus Kinase 3-Targeted Therapeutic Agents

The rational design of selective fibroblast growth factor receptor 4 inhibitors has been driven by the identification of cysteine 552 in the hinge region, which is uniquely present in fibroblast growth factor receptor 4 but absent in fibroblast growth factor receptors 1, 2, and 3 [6] [7]. This critical structural difference has enabled the development of highly selective covalent inhibitors that avoid the toxicity associated with pan-fibroblast growth factor receptor inhibition, particularly the hyperphosphatemia observed with multi-target agents [8].

BLU-9931 represents a pioneering example of selective fibroblast growth factor receptor 4 inhibition, demonstrating that covalent modification of cysteine 552 can achieve remarkable selectivity [8]. The crystal structure of fibroblast growth factor receptor 4 in complex with covalent inhibitors reveals that the binding pocket accommodates the trifluoromethyl ketone warhead while maintaining essential interactions with the adenosine triphosphate-binding site [7]. Structure-based optimization has led to compounds with nanomolar potency and exceptional selectivity profiles, making them attractive candidates for treating hepatocellular carcinoma and other malignancies driven by fibroblast growth factor receptor 4 signaling.

Janus kinase 3-targeted therapeutic development has focused on exploiting cysteine 909, which provides a unique selectivity handle within the Janus kinase family [9] [10]. The challenge in Janus kinase 3 inhibitor design lies in achieving selectivity over the closely related Janus kinases 1 and 2, which are essential for normal hematopoietic function. Successful Janus kinase 3-selective inhibitors demonstrate fold selectivity exceeding 920-fold over other Janus kinase family members, with compounds like Z583 showing remarkable therapeutic potential in rheumatoid arthritis models [10].

The structure-activity relationships governing Janus kinase 3 selectivity involve careful optimization of the non-covalent binding interactions that position the electrophilic warhead for covalent bond formation [9]. Crystal structures of Janus kinase 3 in complex with covalent inhibitors reveal that the acrylamide warhead forms hydrogen bonds with arginine 953, while the overall scaffold must accommodate the unique features of the Janus kinase 3 binding pocket. The development of biotinylated probes has enabled target engagement studies that confirm the covalent modification of cysteine 909 in cellular environments [9].

Clinical development of fibroblast growth factor receptor 4 and Janus kinase 3 inhibitors has progressed with compounds entering phase 1 trials, including FGF401 for hepatocellular carcinoma [11]. The selectivity advantages of these targeted covalent inhibitors potentially translate to improved therapeutic windows compared to multi-kinase inhibitors, though long-term safety studies remain ongoing. Resistance mechanisms, including mutations in the target cysteine residues, represent potential challenges that may require combination therapy approaches or next-generation inhibitor designs [8].

Structure-Activity Relationships in Anti-Inflammatory Derivatives

The anti-inflammatory potential of trifluoromethoxy-containing ketones extends beyond kinase inhibition to encompass cyclooxygenase selectivity, soluble epoxide hydrolase inhibition, and interleukin-1 receptor antagonism [12] [13] [14]. These diverse mechanisms reflect the versatility of the trifluoromethoxy pharmacophore in modulating inflammatory pathways through both direct enzyme inhibition and receptor-mediated effects.

Cyclooxygenase-2 selectivity has been achieved through strategic placement of trifluoromethyl substituents, as demonstrated by the trifluoromethyl analogue of indomethacin [13]. This compound exhibits greater than 370-fold selectivity for cyclooxygenase-2 over cyclooxygenase-1, with an inhibitory concentration of 267 nanomolar against cyclooxygenase-2 while showing minimal activity against cyclooxygenase-1 at concentrations exceeding 100 micromolar. The mechanism involves insertion of the trifluoromethyl group into a hydrophobic pocket formed by alanine-527, valine-349, serine-530, and leucine-531, while the methoxy group projects toward a side pocket bordered by valine-523 [13].

The development of soluble epoxide hydrolase inhibitors incorporating trifluoromethoxy substituents has led to compounds with superior pharmacokinetic properties compared to earlier adamantyl-containing inhibitors [12]. The compound 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea demonstrates enhanced metabolic stability and prolonged half-life, resulting in more potent anti-inflammatory efficacy in lipopolysaccharide-challenged murine models. The mechanism involves irreversible inhibition of soluble epoxide hydrolase, leading to increased ratios of anti-inflammatory epoxides to pro-inflammatory diols [12].

Interleukin-1 receptor antagonism has been achieved through trifluoromethoxy-substituted indolinone derivatives, with compounds showing inhibitory concentrations in the range of 0.01 to 0.07 micromolar [14]. Structure-activity relationship studies reveal that 5-fluoro and 5-trifluoromethoxy substitution patterns provide optimal activity, with compounds 78 and 81 demonstrating the strongest interleukin-1 receptor inhibitory effects. These compounds exhibit non-toxic inhibitory effects on interleukin-1 receptor-dependent responses and show promise for treating inflammatory conditions mediated by interleukin-1 signaling [14].

The electronic properties of trifluoromethoxy substituents contribute significantly to anti-inflammatory activity through enhanced lipophilicity and metabolic stability [15]. The trifluoromethoxy group provides stronger electron-withdrawing effects compared to methoxy substituents while maintaining favorable pharmacokinetic properties. Structure-activity relationship analysis indicates that 2,4-disubstitution patterns are optimal for kinase binding pocket interactions, while the position and nature of substituents dramatically influence both potency and selectivity profiles.